molecular formula C17H23FN2O3 B12166351 Tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate

Tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate

Cat. No.: B12166351
M. Wt: 322.4 g/mol
InChI Key: BBALNEWRKRJIJH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate is a Boc-protected piperazine derivative featuring a 2-fluorophenylacetyl substituent. This compound is structurally characterized by a tert-butyloxycarbonyl (Boc) group, which serves as a protective moiety for the piperazine nitrogen, and a 2-fluorophenylacetyl side chain. Such derivatives are commonly employed as intermediates in medicinal chemistry for drug discovery, particularly in the synthesis of kinase inhibitors, enzyme modulators, and antimicrobial agents . The fluorine atom at the ortho position of the phenyl ring enhances lipophilicity and metabolic stability while influencing steric and electronic interactions with biological targets .

Properties

Molecular Formula

C17H23FN2O3

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl 4-[2-(2-fluorophenyl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-8-19(9-11-20)15(21)12-13-6-4-5-7-14(13)18/h4-7H,8-12H2,1-3H3

InChI Key

BBALNEWRKRJIJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with 2-fluorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the fluorophenyl group play crucial roles in binding to biological macromolecules, leading to various biological effects. The compound can modulate enzyme activity, receptor binding, and other cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetyl/Phenyl Group

The target compound’s 2-fluorophenylacetyl group distinguishes it from analogues with alternative aryl or heteroaryl substituents:

  • Compound 2j (Tert-butyl 4-(2-(4-(3-fluorobenzoyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate): Features a 3-fluorobenzoyl group.
  • Compound 25 (): Contains a 4-cyano-2-fluorophenyl group. The cyano substituent introduces strong electron-withdrawing effects, enhancing hydrogen-bonding interactions with targets compared to the purely hydrophobic 2-fluorophenyl group in the target compound .
  • tert-butyl 4-(2-(4-chlorophenoxy)acetyl)piperazine-1-carboxylate (): Substitutes chlorine for fluorine and includes a phenoxy linker.
Table 1: Substituent Effects on Key Properties
Compound Substituent Key Property Impact
Target Compound 2-fluorophenylacetyl Enhanced metabolic stability; moderate steric hindrance
2j () 3-fluorobenzoyl Improved flat binding interactions; reduced steric effects
25 () 4-cyano-2-fluorophenyl Strong hydrogen-bonding capacity; higher polarity
Compound 4-chlorophenoxy Increased lipophilicity; potential for higher toxicity

Stability and Degradation Profiles

The Boc group in the target compound is acid-labile, making it susceptible to cleavage in acidic environments (e.g., simulated gastric fluid). This contrasts with:

  • Compounds 1a/1b (): Triazole-containing derivatives degraded rapidly in gastric fluid due to hydrolytic instability of the oxazolidinone ring. The target compound lacks this labile heterocycle, suggesting better stability under similar conditions .
  • tert-butyl 4-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl}piperazine-1-carboxylate (): The coumarin-linked derivative undergoes Boc deprotection with trifluoroacetic acid (TFA), a common step in synthesis. This parallels the acid sensitivity of the target compound’s Boc group .
Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Target Compound 352.39 2.8 <0.1 (PBS, pH 7.4)
25 () 467.15 3.5 <0.05
Compound 366.36 3.2 <0.1

Biological Activity

Tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate is a synthetic compound notable for its potential biological activities. This article delves into its structure, synthesis, biological effects, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H24FN2O3, with a molecular weight of approximately 336.4 g/mol. The compound features a piperazine core, a tert-butyl ester group, and a 2-fluorophenyl acetyl moiety, which contribute to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of this compound typically involves several steps that can vary based on laboratory protocols. A general synthetic route includes:

  • Protection of the piperazine nitrogen atoms using tert-butyl groups.
  • Acylation reaction to introduce the acetyl group.
  • Coupling reaction with the fluorophenyl moiety.

These methods ensure the formation of the desired compound with high purity and yield.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown potential in inhibiting bacterial protein synthesis, akin to oxazolidinones, which are effective against gram-positive pathogens.

Interaction with Biological Targets

The unique structural features of this compound enable it to interact with various biological targets. Preliminary studies suggest it may modulate receptor activities linked to neurotransmitter systems, potentially influencing physiological responses such as sleep-wake cycles and appetite regulation.

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds related to this compound, highlighting their structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylateFluorinated phenyl groupPotential anti-inflammatory effects
Tert-butyl 4-[4-amino-2-fluorophenyl]piperazine-1-carboxylateAmino substitution on phenylAntidepressant-like activity
Tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylateCyano and nitro substitutionsDiverse neuropharmacological effects

This table illustrates the uniqueness of this compound through its specific fluorinated structure, which may confer distinct pharmacological properties compared to its analogs.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of various gram-positive bacteria, suggesting its utility as a novel antimicrobial agent.
  • Neuropharmacological Effects : Research focusing on its interaction with neurotransmitter receptors revealed promising results in modulating serotonin and dopamine pathways, indicating potential applications in treating mood disorders.

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